(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16399409
InChI: InChI=1S/C13H15F2N3.ClH/c14-6-8-18-7-5-13(17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H
SMILES:
Molecular Formula: C13H16ClF2N3
Molecular Weight: 287.73 g/mol

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine

CAS No.:

Cat. No.: VC16399409

Molecular Formula: C13H16ClF2N3

Molecular Weight: 287.73 g/mol

* For research use only. Not for human or veterinary use.

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine -

Specification

Molecular Formula C13H16ClF2N3
Molecular Weight 287.73 g/mol
IUPAC Name N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H15F2N3.ClH/c14-6-8-18-7-5-13(17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H
Standard InChI Key GEODBFYPJANLOB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNCC2=NN(C=C2)CCF)F.Cl

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine, reflects its structural complexity. Its molecular formula is C₁₃H₁₅F₂N₃, with a molecular weight of 251.27 g/mol. Key structural features include:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a 2-fluoroethyl group at position 1 and a methyl group at position 4.

  • A 4-fluorobenzylamine moiety linked to the pyrazole’s methyl group at position 3.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₅F₂N₃
Molecular Weight251.27 g/mol
IUPAC Name1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine
SMILES NotationCC1=CN(N=C1NCC2=CC=C(C=C2)F)CCF
InChI KeyCWIJIUNBMSNSOA-UHFFFAOYSA-N

The fluorine atoms at the benzyl and ethyl positions contribute to enhanced binding affinity and metabolic stability, common traits in bioactive fluorinated compounds.

Synthesis and Reaction Pathways

The synthesis of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves multi-step organic reactions, typically beginning with the construction of the pyrazole core.

Key Synthetic Steps:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

  • Fluoroethyl Substitution: Introduction of the 2-fluoroethyl group via nucleophilic substitution or alkylation.

  • Benzylamine Coupling: Reaction of the pyrazole intermediate with 4-fluorobenzylamine under reductive amination conditions.

Table 2: Representative Chemical Reactions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideDry ether
SubstitutionSodium azideDimethylformamide

These reactions highlight the compound’s versatility in undergoing transformations critical for derivatization and functionalization.

Physicochemical Properties

The compound exhibits properties typical of fluorinated amines:

  • Lipophilicity: Enhanced by fluorine’s electronegativity, facilitating membrane permeability.

  • Stability: Resistance to oxidative and enzymatic degradation due to strong C-F bonds.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous solutions.

Research Challenges and Future Directions

Current limitations include a lack of in vivo efficacy data and toxicity profiles. Future work should prioritize:

  • Structure-Activity Relationship (SAR) Studies: To optimize bioactivity.

  • Pharmacokinetic Analyses: Assessing absorption, distribution, and excretion.

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